Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecan)amide
Description
Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) amide (HFPO-TeA), also known as perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecan)amide, is a next-generation per- and polyfluoroalkyl substance (PFAS) developed as a replacement for legacy PFAS like perfluorooctanoic acid (PFOA). Structurally, HFPO-TeA features a branched ether chain with three methyl groups and three oxygen atoms interspersed between fluorinated carbons, terminating in an amide group (CAS: 65294-16-8; DTXSID70276659) . This design aims to reduce bioaccumulation while maintaining thermal and chemical stability for industrial applications, such as fluoropolymer production .
In vivo studies in rats revealed dose-dependent hepatotoxicity, thyroid hormone disruption, and sex-specific metabolic differences, with males exhibiting higher liver-to-body weight ratios at lower doses than females .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F23NO4/c13-2(1(36)37,6(18,19)20)38-11(32,33)4(16,8(24,25)26)40-12(34,35)5(17,9(27,28)29)39-10(30,31)3(14,15)7(21,22)23/h(H2,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJKMIXDTZLFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896534 | |
| Record name | 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propoxy}propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
661.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51445-02-4 | |
| Record name | 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propoxy}propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Preparation: Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) Acid
The synthesis begins with perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid (CAS 65294-16-8), a commercial precursor produced via telomerization of tetrafluoroethylene (TFE) with hexafluoropropylene oxide (HFPO). The reaction proceeds under radical initiation at 80–120°C, yielding a perfluorinated ether carboxylic acid (PFECA) with a purity >98% after fractional distillation.
Table 1: Key Parameters for PFECA Synthesis
Amidation Strategies
The carboxylic acid is converted to the amide via three established methods:
Acyl Chloride Intermediate
-
Chlorination : PFECA reacts with thionyl chloride (SOCl₂) at 60°C for 6 hours to form the acyl chloride. Excess SOCl₂ is removed under vacuum.
-
Amine Coupling : The acyl chloride is treated with aqueous ammonia or primary amines (e.g., methylamine) in dichloromethane at 0–5°C, yielding the amide in 70–75% yield.
Reaction Equation :
\text{C}_{12}\text{HF}_{23}\text{O}_5 + \text{SOCl}_2 \rightarrow \text{C}_{12}\text{F}_{23}\text{O}_4}\text{Cl} + \text{HCl} + \text{SO}_2
\text{C}_{12}\text{F}_{23}\text{O}_4}\text{Cl} + \text{NH}_3 \rightarrow \text{C}_{12}\text{HF}_{23}\text{O}_4}\text{NH}_2 + \text{HCl}
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the acid couples with amines in anhydrous tetrahydrofuran (THF) at 25°C. This method achieves 80–85% yield but requires rigorous exclusion of moisture.
Methyl Ester Aminolysis
The methyl ester of PFECA (CAS 39187-47-8) undergoes aminolysis with excess ammonia in methanol at 50°C for 24 hours. The reaction is monitored via ¹⁹F NMR until complete conversion (>95%):
Table 2: Comparative Amidation Methods
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Acyl Chloride | 70–75% | 95% | 8–10 hours |
| EDC/NHS | 80–85% | 98% | 12–15 hours |
| Methyl Ester Aminolysis | 65–70% | 90% | 24 hours |
Claisen Rearrangement Approach Using Fluorinated Olefins
Synthesis of Fluorinated Vinyl Ethers
Hexafluoropropylene (HFP) or pentafluoropropene reacts with sugar-derived alcohols (e.g., D-glucose) under basic conditions to form fluorinated vinyl ethers. For example, 1,1,3,3,3-pentafluoroprop-1-ene (2H-PFP) reacts with protected glucose at −78°C, yielding a glycosyl vinyl ether intermediate.
Rearrangement to γ,δ-Unsaturated Amides
The vinyl ether undergoes Claisen rearrangement at 150–180°C in dimethylformamide (DMF), forming a γ,δ-unsaturated carbonyl compound. Subsequent ozonolysis and reductive amination introduce the amide group:
Reaction Sequence :
-
Claisen Rearrangement:
-
Ozonolysis:
-
Reductive Amination:
Table 3: Claisen Rearrangement Conditions
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) shows >98% purity for EDC/NHS-derived amide.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecan)amide primarily undergoes substitution reactions due to the presence of fluorine atoms, which make it resistant to oxidation and reduction .
Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles and bases. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products: The major products formed from these reactions are often other perfluorinated compounds, which retain the unique properties of the parent compound .
Scientific Research Applications
Surfactants in CO2 Processing
Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecan)amide is primarily utilized as a surfactant in the CO2 drying of aqueous photoresists. Its ability to lower surface tension allows for efficient processing in microelectronics manufacturing, where precise control over fluid dynamics is crucial .
Emulsifiers for Oil-in-Water Systems
The compound serves as a building block for fluorine-containing emulsifiers. These emulsifiers are critical in formulating stable oil-in-water emulsions used in various applications such as cosmetics and pharmaceuticals .
Toxicological Studies
Recent studies have highlighted the toxicological effects of this compound. Research conducted by the Oak Ridge Institute for Science and Education examined the dose-response relationship of this compound in Sprague Dawley rats. Findings indicated significant effects on thyroid hormone levels and body weight changes at specific dosage levels .
Case Study: Toxicity Evaluation
- Study Design : Male and female rats were exposed to varying doses (0.3–335.2 mg/kg/day) over five days.
- Findings : Mortality was observed at doses exceeding 17 mg/kg/day; significant decreases in T3 and T4 thyroid hormones were noted at lower doses.
This study underscores the importance of understanding the biological effects of perfluoro compounds as they replace legacy PFAS in manufacturing processes.
Environmental Impact Assessments
Given the growing concerns about environmental safety regarding perfluorinated compounds (PFAS), this compound is subject to environmental impact assessments. Its persistence and potential bioaccumulation necessitate thorough evaluation to ensure safe usage in industrial applications .
Coatings and Sealants
Due to its hydrophobic properties, this compound is also employed in coatings that require water-repellent characteristics. These coatings are essential in industries such as textiles and construction where moisture resistance is critical.
Specialty Chemicals
The compound acts as an intermediate in synthesizing other fluorinated chemicals which find applications across various sectors including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecan)amide involves its interaction with molecular targets through hydrophobic and van der Waals interactions. These interactions allow it to form stable complexes with other molecules, enhancing its effectiveness as a surfactant and emulsifier .
Comparison with Similar Compounds
Key Structural Differences:
| Compound | Chain Length | Ether Oxygens | Methyl Groups | Terminal Group |
|---|---|---|---|---|
| HFPO-TeA | 12 carbons | 3 | 3 | Amide |
| HFPO-DA | 9 carbons | 2 | 0 | Carboxylic acid |
| HFPO-TA | 12 carbons | 3 | 0 | Carboxylic acid |
| PFOA | 8 carbons | 0 | 0 | Carboxylic acid |
Toxicity and Bioaccumulation
In Vivo Hepatotoxicity in Rats:
| Dose (mg/kg/day) | HFPO-TeA (Male Liver Weight % Increase) | HFPO-DA (Male Liver Weight % Increase) | PFOA (Male Liver Weight % Increase) |
|---|---|---|---|
| 0.9 | 5.291%* | 2.1%* | 4.5%* |
| 6.3 | 6.983%* | 3.8%* | 7.2%* |
*Significant increase vs. control (p < 0.05) .
HFPO-TeA induced liver enlargement at lower doses compared to HFPO-DA but showed similar potency to PFOA. Females exhibited higher plasma accumulation (224 ± 76 ng/mL at 17 mg/kg/day) than males (126 ± 62 ng/mL) .
Thyroid Hormone Disruption:
| Compound | T4 Reduction (Male Rats, 17 mg/kg/day) |
|---|---|
| HFPO-TeA | 75%* |
| HFPO-DA | 60%* |
| PFOA | 70%* |
Environmental Persistence and Bioaccumulation
Steady-State Concentrations (Css) in Human Plasma:
| Compound | Human Css (µM) | Rat Css (µM) |
|---|---|---|
| HFPO-TeA | 29.34 | 18.96 |
| HFPO-DA | 74.75 | 7.27 |
| HFPO-TA | 375.76 | 81.84 |
Environmental Detection:
- HFPO-TeA : Detected in Chinese surface waters (0.5–3.2 ng/L) and fluoropolymer raw materials .
- GenX (HFPO-DA) : Found globally in rivers (1–100 ng/L) but degrades faster than HFPO-TeA .
- PFOA : Ubiquitous in water (>100 ng/L in contaminated sites) with a half-life >5 years .
Metabolic and Kinetic Profiles
Hepatic Clearance (Clhep) in Humans:
| Compound | Clhep (L/h) | Renal Clearance (Clrenal, L/h) |
|---|---|---|
| HFPO-TeA | 0 | 0.1514 |
| HFPO-DA | 0 | 0.1192 |
| HFPO-TA | 0 | 0.0158 |
All HFPO homologues showed negligible hepatic clearance, relying on renal excretion. HFPO-TeA’s higher Clrenal than HFPO-TA suggests faster elimination .
Liver-to-Plasma Partition Coefficients (Kp):
| Dose (mg/kg/day) | HFPO-TeA (Male Kp) | HFPO-TeA (Female Kp) |
|---|---|---|
| 0.3 | 7.28 | 7.81 |
| 6.3 | 3.41 | 1.65 |
Sex-specific Kp values indicate males accumulate more HFPO-TeA in the liver at low doses .
Biological Activity
Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecan)amide, also referred to as perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid or its methyl ester form, is a fluorinated compound that has garnered attention for its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its chemical characteristics, safety profile, and research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H3F23O5 |
| Molecular Weight | 676.12 g/mol |
| CAS Number | 39187-47-8 |
| Boiling Point | 329.3 ± 42.0 °C |
| Density | 1.808 ± 0.06 g/cm³ |
| Solubility | Slightly soluble in DMSO and methanol |
Biological Activity
The biological activity of this compound is primarily influenced by its structure and the presence of fluorinated groups. These characteristics contribute to its potential as a surfactant and emulsifier in various applications.
Research indicates that perfluorinated compounds (PFCs), including this compound, may interact with biological systems through several mechanisms:
- Cell Membrane Interaction : PFCs can disrupt lipid bilayers due to their amphiphilic nature.
- Endocrine Disruption : Some studies suggest that PFCs may interfere with hormonal signaling pathways.
- Toxicity : Certain PFCs have been shown to exhibit cytotoxic effects on mammalian cells.
Safety and Toxicological Data
The safety profile of this compound reveals potential hazards:
- Signal Word : Danger
- Hazard Statements : Causes severe skin burns and eye damage (H314); May cause respiratory irritation (H335).
- Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray; Wear protective gloves/protective clothing/eye protection/face protection.
Case Studies
- Environmental Impact Study : A study conducted on the persistence of PFCs in aquatic environments indicated that compounds like this compound can bioaccumulate in aquatic organisms and may pose risks to ecosystems.
- Health Risk Assessment : Research published in toxicology journals has highlighted the potential for PFCs to cause liver damage and developmental effects in laboratory animals exposed to high concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
